molecular formula C5H10N2S B1438251 1-Cyclopropyl-1-methylthiourea CAS No. 1094883-17-6

1-Cyclopropyl-1-methylthiourea

Cat. No.: B1438251
CAS No.: 1094883-17-6
M. Wt: 130.21 g/mol
InChI Key: ROEITKGPUBHMOC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-methylthiourea is an organic compound belonging to the class of thioureas. It is characterized by its crystalline, white powder form and is known for its ability to form stable complexes with metal ions. This compound is widely used in scientific research due to its unique properties and reactivity.

Preparation Methods

The synthesis of 1-Cyclopropyl-1-methylthiourea typically involves the reaction of cyclopropylamine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial production methods for thiourea derivatives, including this compound, often involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

1-Cyclopropyl-1-methylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-1-methylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stable metal complexes.

    Biology: The compound is studied for its potential antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.

    Medicine: Research is ongoing to explore its potential use in drug development, especially for conditions requiring antioxidant or antimicrobial interventions.

    Industry: It is utilized in the production of various industrial chemicals and materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-methylthiourea involves its interaction with molecular targets such as enzymes and metal ions. The thiourea group can form strong bonds with metal ions, stabilizing them and altering their reactivity. This interaction is crucial in its antimicrobial and antioxidant activities, where it can inhibit the activity of certain enzymes or neutralize reactive oxygen species .

Comparison with Similar Compounds

1-Cyclopropyl-1-methylthiourea is similar to other thiourea derivatives such as thiourea and selenourea. its unique cyclopropyl and methyl groups confer distinct reactivity and stability compared to its analogs . These structural differences make it particularly useful in applications requiring specific reactivity profiles.

Similar Compounds

    Thiourea: SC(NH2)2

    Selenourea: SeC(NH2)2

    1-Cyclopropylthiourea: C4H8N2S

Properties

IUPAC Name

1-cyclopropyl-1-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-7(5(6)8)4-2-3-4/h4H,2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEITKGPUBHMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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